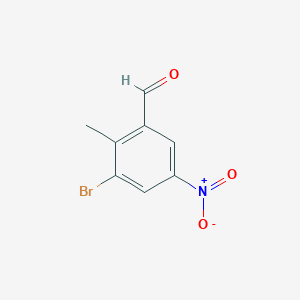

3-Bromo-2-methyl-5-nitrobenzaldehyde

説明

3-Bromo-2-methyl-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at position 3, a methyl group at position 2, and a nitro group at position 5 on the aromatic ring. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by its substituents. The methyl group at position 2 introduces steric hindrance, which may influence reaction pathways and crystal packing .

特性

分子式 |

C8H6BrNO3 |

|---|---|

分子量 |

244.04 g/mol |

IUPAC名 |

3-bromo-2-methyl-5-nitrobenzaldehyde |

InChI |

InChI=1S/C8H6BrNO3/c1-5-6(4-11)2-7(10(12)13)3-8(5)9/h2-4H,1H3 |

InChIキー |

LYZBUVIAWPURPD-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

3-Bromo-2-methyl-5-nitrobenzaldehyde can be synthesized through a multi-step process involving the bromination, nitration, and formylation of a suitable benzene derivative. One common method involves the following steps:

Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine substituent.

Nitration: The brominated compound is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.

Formylation: Finally, the nitrated compound undergoes formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

化学反応の分析

Types of Reactions

3-Bromo-2-methyl-5-nitrobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The bromine substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-Bromo-2-methyl-5-nitrobenzoic acid.

Reduction: 3-Bromo-2-methyl-5-aminobenzaldehyde.

Substitution: 3-Methoxy-2-methyl-5-nitrobenzaldehyde (if methoxide is used as the nucleophile).

科学的研究の応用

3-Bromo-2-methyl-5-nitrobenzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the development of novel materials with unique electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions within cells.

作用機序

The mechanism of action of 3-Bromo-2-methyl-5-nitrobenzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.

類似化合物との比較

Below is a detailed comparison of 3-bromo-2-methyl-5-nitrobenzaldehyde with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Key Comparative Analysis:

a. Substituent Effects on Reactivity

- The methyl group in this compound reduces ring reactivity at position 2 due to steric effects, directing further substitutions to positions 4 or 6. In contrast, 3-bromo-5-nitrobenzaldehyde (lacking the methyl group) allows for easier functionalization at position 2 .

- The hydroxyl group in 3-bromo-2-hydroxy-5-nitrobenzaldehyde increases acidity (pKa ~8-10) and enables hydrogen bonding, making it suitable for coordination chemistry or crystal engineering .

b. Electronic and Steric Properties

- The nitro group at position 5 in all compounds strongly deactivates the ring, making electrophilic substitutions challenging unless directed by ortho/para-directing groups like bromine.

- Steric hindrance from the methyl group in the target compound may reduce reaction rates in nucleophilic aromatic substitutions compared to analogs like 3-bromo-5-nitrobenzaldehyde .

生物活性

3-Bromo-2-methyl-5-nitrobenzaldehyde is a substituted benzaldehyde that has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the benzene ring, which significantly influence its biological activity.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 244.05 g/mol

- Structure : The compound features a benzene ring with substituents at the 2, 5, and 4 positions relative to the aldehyde functional group.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through several mechanisms:

- Formation of Imines : As an aldehyde, it can react with amines to form imines, which may alter protein structures and functions, influencing various biochemical pathways.

- Enzyme Interaction : The compound has been shown to inhibit certain enzymes, such as monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially affecting mood and cognitive functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Properties

The compound also displays antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Case Studies

- Antimicrobial Efficacy : In a study involving multiple bacterial strains, this compound showed minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. These results indicate a promising potential for development as an antimicrobial agent.

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells. This suggests its potential use in formulations aimed at reducing oxidative stress-related damage .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。